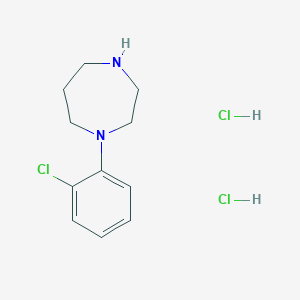
1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride
説明
1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride (1,4-DCDD) is a versatile synthetic compound with a wide range of applications in scientific research. It is a crystalline solid that is soluble in water, alcohol, and a variety of organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. 1,4-DCDD has also been used in the development of pharmaceuticals and other drugs.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Diazepine Derivatives : Research on the synthesis of diazepine compounds includes the development of methods for creating complex molecules like 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride. For example, Hicks et al. (1984) demonstrated the synthesis of a related compound, CI-918-14C, which involved a six-step reaction sequence with a specific focus on radiochemical yield (Hicks, Huang, Goel, & Butler, 1984).
Vibrational Spectroscopy : Vibrational spectroscopic techniques like FT-IR and FT-Raman have been employed to study the properties of diazepine derivatives. Kuruvilla et al. (2018) used these methods along with quantum mechanical studies to analyze a related compound, providing insights into its molecular geometry, vibrational wavenumbers, and molecular electrostatic potential (Kuruvilla, Prasana, Muthu, & George, 2018).
Crystal Structure Analysis : The crystal structure of diazepine derivatives has been determined to understand their molecular conformation and bonding. Wang et al. (2014) investigated the crystal structure of a 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivative, contributing valuable data to the field (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Chemical Reactivity and Properties
Chemical Reactivity : Understanding the reactivity of diazepine rings is crucial in synthetic chemistry. Gorringe et al. (1969) studied the bromination and substitution reactions in diazepines, providing insights into the chemical behavior of these compounds (Gorringe, Lloyd, Wasson, Marshall, & Duffield, 1969).
Solubility Studies : The solubility of diazepine derivatives in different solvents is important for their application in various fields. Jouyban et al. (2010) investigated the solubility of related compounds, enhancing the understanding of their physicochemical properties (Jouyban, Shokri, Barzegar-Jalali, Hassanzadeh, Acree, Ghafourian, & Nokhodchi, 2010).
Multicomponent Synthesis : The Ugi multicomponent reaction followed by intramolecular nucleophilic substitution has been studied for the synthesis of diazepane systems, as explored by Banfi et al. (2007). This provides a pathway for creating diverse diazepane derivatives efficiently (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Potential Biological Applications
Anticancer Activity : Some diazepine derivatives have shown potential as anticancer agents. Asong et al. (2019) reported on the synthesis of new analogs of SYA013, a sigma-2 ligand, demonstrating their activity against several cancer cell lines (Asong, Zhu, Bricker, Andey, Amissah, Lamango, & Ablordeppey, 2019).
Antimicrobial Activity : El-Ablack (2011) explored the synthesis of benzimidazole derivatives of diazepines and evaluated their antibacterial and antifungal activity, highlighting the potential of these compounds in pharmaceutical applications (El-Ablack, 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYTFHQODDYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)
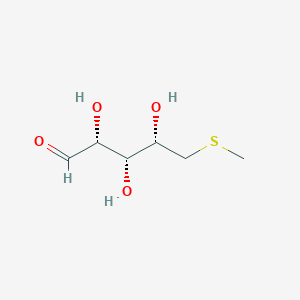
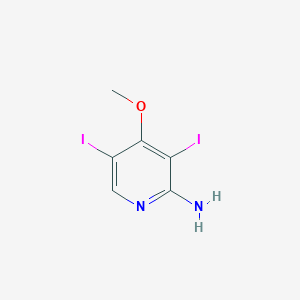

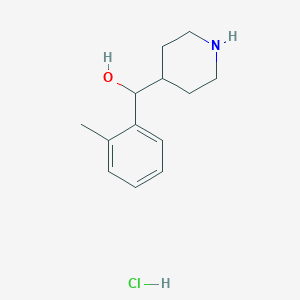
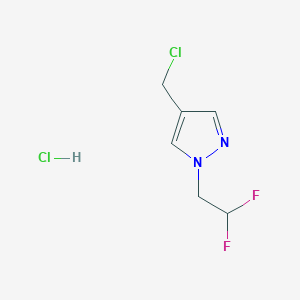
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)


![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)
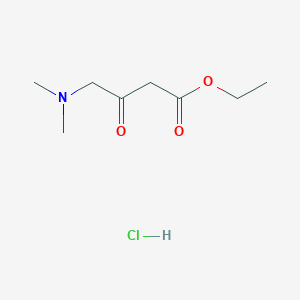


![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)